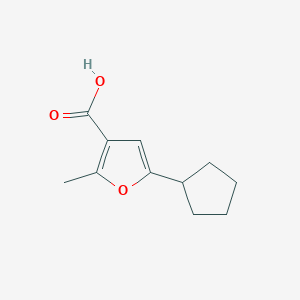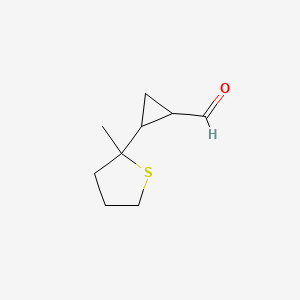
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It features a cyclopropane ring substituted with a thiolane group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the thiolane and aldehyde groups. One common method involves the cyclopropanation of an appropriate alkene precursor using a diazo compound in the presence of a transition metal catalyst. The thiolane group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be formed through oxidation of a primary alcohol or reduction of a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiolane group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
Oxidation: 2-(2-Methylthiolan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(2-Methylthiolan-2-yl)cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
科学研究应用
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane group may also interact with biological molecules, affecting their function .
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the thiolane group, making it less reactive in certain chemical reactions.
2-(2-Methylthiolan-2-yl)ethanal: Similar structure but with an ethanal group instead of a cyclopropane ring, leading to different reactivity and applications.
Uniqueness
2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the strained cyclopropane ring and the thiolane group, which imparts distinct chemical reactivity and potential biological activity .
属性
分子式 |
C9H14OS |
|---|---|
分子量 |
170.27 g/mol |
IUPAC 名称 |
2-(2-methylthiolan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-9(3-2-4-11-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3 |
InChI 键 |
AWHDFXUNTXOMPN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCS1)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


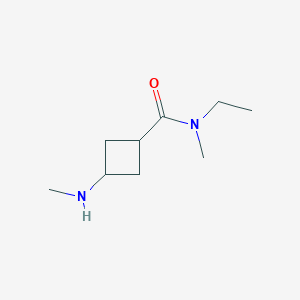
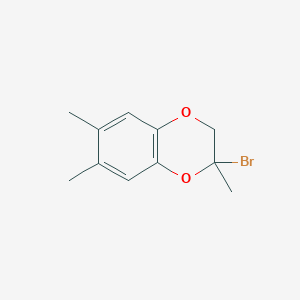
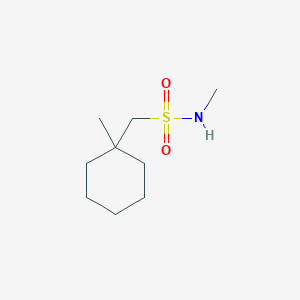
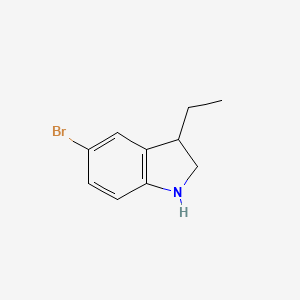
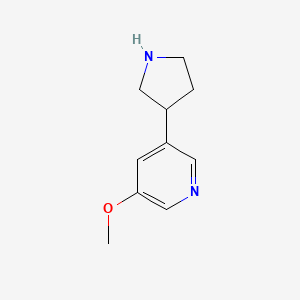
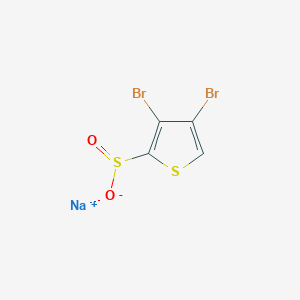
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
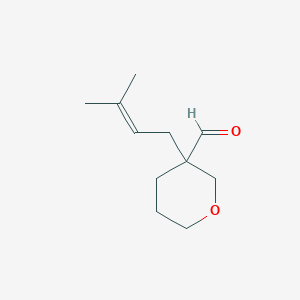
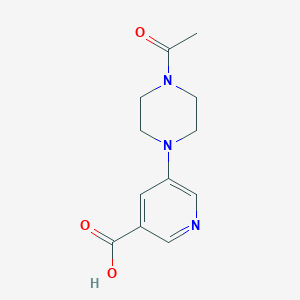

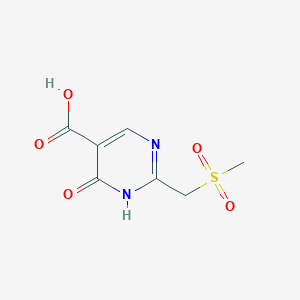

methanol](/img/structure/B13205888.png)
